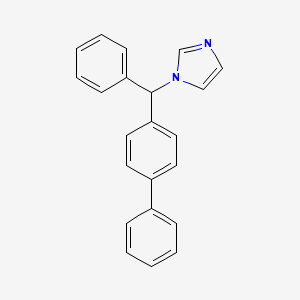









|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.S(Cl)(Cl)=O.[C:10]1([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:15]=[CH:14][C:13]([CH:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)O)=[CH:12][CH:11]=1.S(C1NC=CN=1)(C1NC=CN=1)=O>C(#N)C>[C:10]1([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:11]=[CH:12][C:13]([CH:16]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:14][CH:15]=1
|


|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(O)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
thionyl-bis-imidazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(C=1NC=CN1)C=1NC=CN1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation in vacuo
|
|
Type
|
WASH
|
|
Details
|
the solution is washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is collected
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in ethyl acetate
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is again distilled off in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by recrystallization from acetonitrile
|
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)C(C1=CC=CC=C1)N1C=NC=C1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |